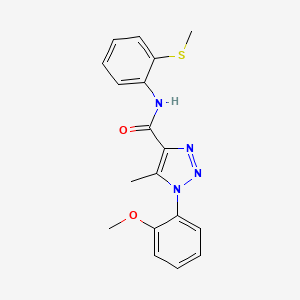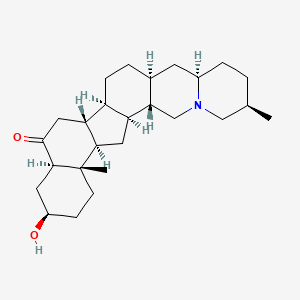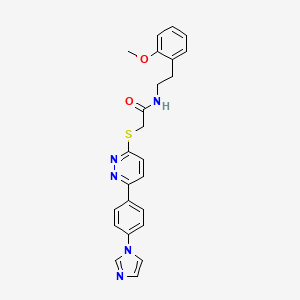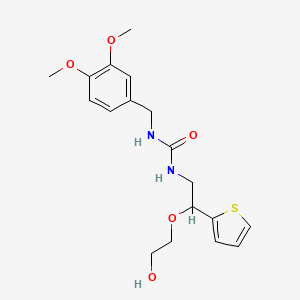
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide, also known as MMT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMT belongs to the class of triazole derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antifungal, and anticancer properties.
科学的研究の応用
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and ability to interact with biological targets make it a promising candidate for inhibiting cancer cell growth. Studies have investigated its effects on specific cancer types, such as breast, lung, and colon cancer .
- The compound’s triazole ring system contributes to its anti-inflammatory activity. It may modulate inflammatory pathways by interacting with enzymes or receptors involved in inflammation. Researchers have studied its effects in animal models of inflammation and autoimmune diseases .
- Investigations have revealed that this compound exhibits antimicrobial properties. It has been tested against bacteria, fungi, and even drug-resistant strains. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes .
- The presence of sulfur atoms in the molecule allows it to chelate metal ions. Researchers have explored its potential as a metal ion scavenger or chelator. This property could have applications in environmental remediation or as a therapeutic strategy for metal toxicity .
- Due to its unique structure, this compound can serve as a fluorescent probe or imaging agent. Researchers have labeled it with fluorophores to visualize specific cellular components or track biological processes. Its use in live-cell imaging and diagnostics is an exciting avenue of research .
- The compound’s triazole moiety is valuable in heterocycle synthesis. Medicinal chemists have used it as a building block to create novel compounds with diverse pharmacological activities. By modifying its substituents, researchers can design analogs for drug development .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Agent
Metal Ion Chelation
Molecular Probes and Imaging Agents
Heterocycle Synthesis and Drug Design
These applications highlight the versatility and potential impact of 1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide in various scientific contexts. Further research and exploration will undoubtedly uncover additional uses for this intriguing compound . If you’d like more information on any specific application, feel free to ask!
作用機序
Target of Action
The primary targets of the compound “1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide” are currently unknown. The compound belongs to the class of triazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features
Mode of Action
Triazoles are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of the methoxyphenyl, methylsulfanylphenyl, and triazole groups in the compound suggests that it could interact with its targets in a similar manner.
Biochemical Pathways
Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given that triazoles often interact with enzymes, it’s plausible that this compound could affect various metabolic or signaling pathways within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the general properties of triazoles, it could potentially exert its effects by inhibiting the activity of its target enzymes or modulating the function of its target receptors .
特性
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-8-4-7-11-16(13)25-3)20-21-22(12)14-9-5-6-10-15(14)24-2/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJATATPKEWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)



![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)
![4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2382151.png)

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)



![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)